2-[(3-Methoxyphenyl)phenylamino]acetonitrile
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Overview
Description
2-[(3-Methoxyphenyl)phenylamino]acetonitrile is an organic compound with the molecular formula C15H14N2O It is a derivative of acetonitrile, where the hydrogen atoms are substituted by a phenyl group and a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)phenylamino]acetonitrile typically involves the reaction of 3-methoxyaniline with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)phenylamino]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methoxyphenyl)phenylamino]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)phenylamino]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)acetonitrile: A related compound with a similar structure but lacking the phenylamino group.
Benzyl cyanide: Another related compound with a simpler structure, used as a starting material in the synthesis of 2-[(3-Methoxyphenyl)phenylamino]acetonitrile.
Uniqueness
This compound is unique due to the presence of both a phenyl and a 3-methoxyphenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(N-(3-methoxyphenyl)anilino)acetonitrile |
InChI |
InChI=1S/C15H14N2O/c1-18-15-9-5-8-14(12-15)17(11-10-16)13-6-3-2-4-7-13/h2-9,12H,11H2,1H3 |
InChI Key |
KOPARNRXQSNNEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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